molecular formula C19H21NO3S2 B2829168 9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one CAS No. 1212105-68-4

9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No.: B2829168
CAS No.: 1212105-68-4
M. Wt: 375.5
InChI Key: DTEURNFLCFXMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical and Electroluminescent Device Properties

Research has explored the synthesis and properties of Zn(II)-chelated complexes based on benzothiazole derivatives, highlighting their potential in producing white-light emission. These complexes exhibit significant photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift in fluorescence emission. Additionally, their application in electroluminescent devices, particularly for red-green-blue (RGB) organic light-emitting diodes (OLEDs), demonstrates their utility in enhancing device performance and efficiency (Roh et al., 2009).

Enhancement of Oxidative Stability for Direct Thermal Lithography

In another study, polymers synthesized from benzothiadiazole derivatives were investigated for their thermal reactivity and luminescent properties. These materials exhibit enhanced oxidative stability and color purity, making them suitable for patterning by NIR direct thermal lithography. This application is significant in the development of advanced materials for electronic and photonic devices (Han et al., 2009).

Catalytic Applications in Oxidation Reactions

Benzothiazole derivatives have also been explored for their catalytic properties. A study described the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of these compounds in catalysis, offering a pathway for more sustainable and efficient chemical processes (Ghorbanloo & Maleki Alamooti, 2017).

Antimicrobial and Antitumor Activities

Benzothiazole derivatives have shown promising results in the synthesis of compounds with antimicrobial and antitumor activities. Studies have investigated the synthesis of thiazoles and their fused derivatives, revealing their potential in combating bacterial and fungal infections as well as inhibiting the growth of cancer cells. This research opens avenues for the development of new therapeutic agents based on benzothiazole chemistry (Wardkhan et al., 2008).

Properties

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-2-23-13-8-10(5-6-12(13)21)15-14-9-3-4-11(7-9)16(14)24-18-17(15)25-19(22)20-18/h5-6,8-9,11,14-16,21H,2-4,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEURNFLCFXMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.